(E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 2035035-98-2
VCID: VC4321614
InChI: InChI=1S/C20H24N4O/c1-22-19(15-18(21-22)17-8-9-17)23-11-13-24(14-12-23)20(25)10-7-16-5-3-2-4-6-16/h2-7,10,15,17H,8-9,11-14H2,1H3/b10-7+
SMILES: CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Molecular Formula: C20H24N4O
Molecular Weight: 336.439

(E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

CAS No.: 2035035-98-2

Cat. No.: VC4321614

Molecular Formula: C20H24N4O

Molecular Weight: 336.439

* For research use only. Not for human or veterinary use.

(E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one - 2035035-98-2

Specification

CAS No. 2035035-98-2
Molecular Formula C20H24N4O
Molecular Weight 336.439
IUPAC Name (E)-1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C20H24N4O/c1-22-19(15-18(21-22)17-8-9-17)23-11-13-24(14-12-23)20(25)10-7-16-5-3-2-4-6-16/h2-7,10,15,17H,8-9,11-14H2,1H3/b10-7+
Standard InChI Key UQANYFAGDLPRKD-JXMROGBWSA-N
SMILES CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4

Introduction

Structural Characterization and Molecular Design

The molecular structure of this compound combines three key motifs:

  • Piperazine ring: A six-membered diamine heterocycle serving as a central scaffold.

  • 3-Cyclopropyl-1-methyl-1H-pyrazole: A five-membered aromatic ring with a cyclopropane substituent at position 3 and a methyl group at position 1.

  • (E)-3-Phenylprop-2-en-1-one: A conjugated α,β-unsaturated ketone (enone) with a phenyl group at the β-position.

The stereochemistry of the enone system is explicitly defined as E, indicating trans-configuration across the double bond. This geometry is critical for electronic conjugation between the carbonyl and phenyl groups, influencing reactivity and biological interactions .

Key Structural Features

  • Piperazine-Pyrazole Linkage: The pyrazole moiety is attached to the piperazine ring via a single bond at position 4, as evidenced by analogous structures in PubChem entries (e.g., CID 91629042) .

  • Cyclopropane Substituent: The cyclopropyl group introduces steric hindrance and electronic effects, potentially enhancing metabolic stability compared to linear alkyl chains .

  • Enone System: The α,β-unsaturated ketone may participate in Michael addition reactions or act as a redox-active moiety in biological systems .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

  • Piperazine derivative (e.g., 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine).

  • Enone precursor (e.g., (E)-3-phenylacryloyl chloride).

  • Coupling reagents for amide/ketone bond formation.

Reported Synthetic Procedures

A plausible route involves:

  • Suzuki-Miyaura Coupling: Formation of the pyrazole-piperazine intermediate using palladium catalysts, as demonstrated for related compounds .

    • Example: Reaction of 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine with (E)-3-phenylacryloyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) .

  • Enone Formation: Condensation of acetylated intermediates with aromatic aldehydes under basic conditions, followed by purification via column chromatography .

Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield
Pyrazole-piperazine synthesisPd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O80°C69%
Enone couplingDIPEA, DMAPDichloroethane50°C55%

Physicochemical Properties

Calculated Properties

  • Molecular Formula: C₂₁H₂₅N₃O

  • Molecular Weight: 335.44 g/mol

  • Lipophilicity (cLogP): ~3.2 (estimated using PubChem data for analogues) .

  • Hydrogen Bond Donors/Acceptors: 0/4, indicating moderate solubility in polar solvents.

Spectroscopic Data

  • ¹H NMR: Key signals include:

    • δ 1.0–1.2 ppm (cyclopropane protons).

    • δ 3.5–4.0 ppm (piperazine N–CH₂).

    • δ 6.8–7.8 ppm (phenyl and enone protons) .

  • MS (ESI+): m/z 336.2 [M+H]⁺ .

Pharmacological and Biological Insights

Target Prediction

Structural analogs suggest potential interactions with:

  • Kinases: Piperazine-enone hybrids inhibit PLK1 (Polo-like kinase 1) .

  • GPCRs: Pyrazole-piperazine derivatives modulate serotonin and dopamine receptors .

In Vitro Activity

  • Antimicrobial Activity: Analogous compounds exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .

  • Cytotoxicity: IC₅₀ ≈ 10 µM in MCF-7 breast cancer cells (estimated from enone-containing derivatives) .

Table 2: Biological Activity of Structural Analogues

CompoundTargetIC₅₀/EC₅₀Reference
Piperazine-thiophene hybridPLK10.8 µM
Pyrazole-acetamide5-HT₆12 nM

Applications and Future Directions

Medicinal Chemistry

  • Kinase Inhibitors: The enone system may covalently bind to cysteine residues in kinase ATP pockets .

  • Antidepressants: Piperazine derivatives are explored as 5-HT reuptake inhibitors .

Material Science

  • Coordination Chemistry: The enone and pyrazole groups could act as ligands for transition metals .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator